1-Methylcyclopentyl methacrylate
Description
BenchChem offers high-quality 1-Methylcyclopentyl methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylcyclopentyl methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1-methylcyclopentyl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-8(2)9(11)12-10(3)6-4-5-7-10/h1,4-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYDNHCEDWYFBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1(CCCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
1-Methylcyclopentyl Methacrylate (MCPMA): Structural Profiling, Synthesis Causality, and Lithographic Applications
Target Audience: Polymer Chemists, Semiconductor Materials Scientists, and Advanced Lithography Researchers.
As a Senior Application Scientist working at the intersection of organic synthesis and semiconductor manufacturing, I have observed that the transition to sub-10 nm lithographic nodes demands monomers with uncompromising purity and precise thermodynamic behaviors. 1-Methylcyclopentyl methacrylate (MCPMA) (CAS: 178889-45-7) has emerged as a cornerstone molecule in this domain.
This technical guide deconstructs the physical properties, synthetic workflows, and application mechanisms of MCPMA. Rather than merely listing procedures, this whitepaper explains the causality behind each chemical choice and establishes self-validating protocols to ensure reproducibility in your laboratory or pilot plant.
Chemical Structure and Computational Profiling
MCPMA is an alicyclic methacrylate ester characterized by a bulky 1-methylcyclopentyl protecting group attached to a polymerizable methacrylate backbone.
From an application standpoint, this specific structural arrangement serves a dual purpose:
-
Dry Etch Resistance: The alicyclic ring provides significant carbon density, which translates to high resistance against plasma etching during semiconductor fabrication.
-
Acid Lability: The tertiary ester linkage formed by the 1-methylcyclopentyl group is highly susceptible to acid-catalyzed cleavage. This low activation energy for deprotection is what makes MCPMA an ideal candidate for Chemically Amplified Resists (CARs) 1.
Physical and Thermodynamic Properties
Understanding the physical properties of MCPMA is critical for optimizing solvent compatibility and distillation parameters. The monomer is a colorless to light yellow clear liquid with low volatility at room temperature 2.
Table 1: Physical and Computational Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₂ | 3 |
| Molecular Weight | 168.23 g/mol | 3 |
| Boiling Point | 205.2 ± 9.0 °C (Predicted) | 4 |
| Density (Specific Gravity) | 0.96 ± 0.1 g/cm³ (0.95) | 4 |
| Topological Polar Surface Area | 26.3 Ų | 3 |
| XLogP3 | 2.5 | 3 |
Table 2: Solvent Compatibility Profile
| Solvent | Solubility Status | Reference |
| N,N-Dimethylformamide (DMF) | Very soluble | 4 |
| Methanol / Isopropyl Alcohol | Soluble | 4 |
| Glacial Acetic Acid | Sparingly soluble | 4 |
| Water | Practically insoluble | 4, 2 |
Synthesis Methodology & Mechanistic Causality
The synthesis of MCPMA requires strict control over reaction kinetics to prevent the auto-polymerization of the highly reactive methacrylate group. The standard industrial and laboratory approach relies on the esterification of 1-methylcyclopentanol with methacryloyl chloride 4.
Workflow for the synthesis and purification of 1-methylcyclopentyl methacrylate.
Step-by-Step Self-Validating Protocol
Step 1: Reaction Setup and Catalysis Initiation
-
Action: In a multi-necked flask, dissolve 1-methylcyclopentanol (7.29 mol) in dichloromethane. Add Triethylamine (TEA, 17.98 mol), 4-Dimethylaminopyridine (DMAP, 0.0728 mol), and Phenothiazine (7.3 g) 4.
-
Causality: TEA acts as an acid scavenger, neutralizing the HCl generated during esterification to drive the equilibrium forward. DMAP serves as a highly efficient nucleophilic catalyst to accelerate acyl transfer. Phenothiazine is critical; it acts as a radical scavenger to inhibit the premature auto-polymerization of the methacrylate double bond.
Step 2: Controlled Acylation
-
Action: Cool the mixture to 0–5°C. Begin the dropwise addition of methacryloyl chloride (10.93 mol), maintaining the temperature for 2 hours post-addition 4.
-
Causality: The esterification is highly exothermic. Strict thermal control prevents thermal degradation and mitigates the risk of runaway polymerization.
-
Self-Validation Checkpoint: Monitor the reaction mixture via Gas Chromatography (GC). Proceed to the next step only when the residual 1-methylcyclopentanol peak area is ≦2.0%.
Step 3: Quenching and Phase Washing
-
Action: Quench the reaction with water, ensuring the temperature remains below 20°C. Wash the organic phase sequentially with 5% HCl, 5% NaOH, and pure water 4.
-
Causality: The HCl wash removes residual amine catalysts (TEA, DMAP). The NaOH wash neutralizes and extracts unreacted methacrylic acid. The final water wash removes residual inorganic salts.
-
Self-Validation Checkpoint: Test the pH of the final aqueous wash. It must be strictly neutral (pH 7.0). If it is basic or acidic, repeat the water wash to prevent catalyst carryover into the distillation phase.
Step 4: Vacuum Distillation
-
Action: Dry the organic phase over anhydrous sodium sulfate, evaporate the solvent, and subject the crude product to vacuum distillation at 1 mmHg (external temperature 60–70°C). Collect the main fraction at 35–40°C 4.
-
Causality: High vacuum significantly depresses the boiling point. Distilling at 35–40°C instead of its predicted standard boiling point (>200°C) prevents the monomer from polymerizing in the distillation column.
-
Self-Validation Checkpoint: A stable distillation head temperature plateau at 35–40°C confirms the elution of pure MCPMA. Any temperature spiking indicates a loss of vacuum or co-distillation of impurities.
Application in Photolithography: The Deprotection Mechanism
MCPMA is fundamentally utilized as a monomer in the synthesis of polymers for Argon Fluoride (ArF) 193 nm immersion lithography 1. When copolymerized, it forms the backbone of Chemically Amplified Resists (CARs).
The logic behind its use relies on a precise cascade of chemical events triggered by light:
Acid-catalyzed deprotection mechanism of MCPMA in chemically amplified resists.
Mechanistic Causality:
-
Insolubility State: In its native polymerized state, the bulky 1-methylcyclopentyl group makes the polymer highly hydrophobic, rendering it completely insoluble in standard aqueous alkaline developers (like 2.38% TMAH).
-
Acid Generation: Upon exposure to 193 nm UV light, a formulated Photoacid Generator (PAG) releases a strong acid (H⁺).
-
Catalytic Cleavage: During the Post-Exposure Bake (PEB), the generated protons catalyze the cleavage of the tertiary ester bond of the MCPMA unit.
-
Solubility Switch: This cleavage yields polymethacrylic acid (which is highly hydrophilic and soluble in the developer) and 1-methylcyclopentene (a volatile byproduct that easily outgasses). The stark contrast in solubility between exposed and unexposed regions allows for the resolution of sub-10 nm semiconductor features 1.
Material Handling and Stabilization
Due to its high reactivity, MCPMA must be stabilized for storage and transport. It is typically stabilized with MEHQ (Mequinol) or trace phenothiazine to scavenge free radicals. For long-term integrity, it is mandatory to preserve the monomer in a well-closed container within a refrigerated environment (below 15°C) and protected from direct light exposure 4, 2.
References
- ChemicalBook. 1-Methylcyclopentyl methacrylate CAS#: 178889-45-7.
- PubChem - NIH. 1-Methylcyclopentyl methacrylate | C10H16O2 | CID 15539207.
- Heynova. 1-Methylcyclopentyl Methacrylate (MCPMA) 178889-45-7 C10H16O2.
- Benchchem. 1-Methylcyclopentyl methacrylate | 178889-45-7.
Sources
- 1. 1-Methylcyclopentyl methacrylate | 178889-45-7 | Benchchem [benchchem.com]
- 2. 1-Methylcyclopentyl Methacrylate (MCPMA) 178889-45-7 C10H16O2 | Heynova [heynovachem.com]
- 3. 1-Methylcyclopentyl methacrylate | C10H16O2 | CID 15539207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Methylcyclopentyl methacrylate CAS#: 178889-45-7 [m.chemicalbook.com]
solubility parameters of 1-methylcyclopentyl methacrylate in organic solvents
An In-depth Technical Guide to the Solubility Parameters of 1-Methylcyclopentyl Methacrylate and its Polymer
Abstract
This technical guide provides a comprehensive framework for understanding, determining, and applying the solubility parameters of 1-methylcyclopentyl methacrylate (MCPMA) and its corresponding polymer, poly(1-methylcyclopentyl methacrylate). As a monomer increasingly utilized in high-performance materials such as photoresists, coatings, and specialty resins, a thorough understanding of its solubility characteristics is paramount for formulation, process optimization, and quality control.[1][2][3] This document moves beyond simplistic solubility descriptions to provide researchers, scientists, and drug development professionals with the theoretical foundation and practical methodologies required to predict and manipulate polymer-solvent interactions using Hildebrand and, more critically, Hansen Solubility Parameters (HSP). We detail both experimental and computational approaches, offering field-proven insights into their execution and interpretation.
Introduction: The Principle of "Like Dissolves Like" Quantified
1-Methylcyclopentyl methacrylate (MCPMA) is a cycloaliphatic methacrylate monomer that imparts desirable properties such as good adhesion, weather resistance, and thermal stability to polymeric systems.[1] Its applications are diverse, ranging from advanced photoresist materials for semiconductor manufacturing to high-performance coatings and adhesives.[1][2][4] In virtually all these applications, the interaction of the monomer or its resulting polymer with organic solvents is a critical performance parameter.
To move from qualitative descriptions of solubility (e.g., "soluble in ketones"[1]) to a quantitative, predictive model, we turn to the concept of solubility parameters. This powerful tool provides a numerical estimate of the intermolecular forces within a substance, codifying the adage "like dissolves like."[5]
This guide will focus on two key frameworks:
-
Hildebrand Solubility Parameter (δt): A single-value parameter representing the total cohesive energy density of a substance. It is a useful first approximation, especially for nonpolar systems.[5]
-
Hansen Solubility Parameters (HSP): A more sophisticated, three-component system that deconstructs the total cohesive energy into contributions from dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6] This three-dimensional approach offers significantly higher predictive accuracy for the complex systems encountered in polymer science.
Understanding the HSP of poly(MCPMA) allows scientists to rationally select solvents for synthesis and formulation, predict compatibility with other polymers and excipients, and troubleshoot issues like phase separation or incomplete dissolution.
Theoretical Framework: From Cohesive Energy to a 3D Solubility Space
The foundation of solubility parameters lies in the Cohesive Energy Density (CED) , which is the energy required to vaporize a unit volume of liquid, effectively pulling all its molecules apart from one another.[5]
The Hildebrand Solubility Parameter (δt)
In 1936, Joel Hildebrand proposed that the square root of the CED could serve as a numerical value to predict solvency.[5]
δt = √CED = √((ΔHv - RT) / Vm)
Where:
-
ΔHv is the heat of vaporization
-
R is the ideal gas constant
-
T is the temperature
-
Vm is the molar volume
The fundamental rule is that two materials are likely to be miscible if their Hildebrand solubility parameters are similar. However, this single-parameter model often fails in systems with polar or hydrogen-bonding interactions.[7]
Hansen Solubility Parameters (HSP)
Charles Hansen expanded upon Hildebrand's work by proposing that the total cohesive energy is the sum of energies from three distinct intermolecular forces:
-
δD (Dispersion): Energy from nonpolar van der Waals forces, which are present in all molecules.[6]
-
δP (Polar): Energy from dipole-dipole interactions in polar molecules.[6]
-
δH (Hydrogen Bonding): Energy from the forces between hydrogen bond donors and acceptors.[6]
The relationship between the Hildebrand and Hansen parameters is given by:
δt² = δD² + δP² + δH²
This three-dimensional system allows any polymer or solvent to be plotted as a point in a 3D "solubility space." A polymer's solubility is not just a single point but is best described as a sphere in this space, defined by its center point (the polymer's HSP: [δDₚ, δPₚ, δHₚ]) and an Interaction Radius (R₀) . A solvent will dissolve the polymer if its own HSP coordinates fall within this sphere.
The distance (Ra) between a polymer (p) and a solvent (s) in Hansen space is calculated as:
The factor of 4 in the dispersion term is a empirically derived and theoretically supported constant that accounts for the unique nature of dispersion forces.[9] If Ra < R₀ , dissolution is highly probable.
Methodologies for Determining the Hansen Solubility Parameters of Poly(MCPMA)
Since specific, experimentally verified HSP values for poly(1-methylcyclopentyl methacrylate) are not widely published, this section outlines the robust methodologies for their determination. A dual approach combining experimental testing and computational prediction provides the most reliable results.
Experimental Determination
The most common experimental method involves testing the solubility of the polymer in a series of well-characterized solvents.
Protocol: Experimental HSP Determination of Poly(MCPMA)
-
Solvent Selection: Choose a set of 20-30 diverse organic solvents for which the Hansen Solubility Parameters ([δD, δP, δH]) are accurately known. The set should span a wide range of values for all three parameters.
-
Polymer Sample Preparation: Synthesize or procure a sample of poly(MCPMA). Ensure it is dry and free of residual monomer or solvent.
-
Solubility Testing:
-
In a series of labeled vials, add a small, consistent amount of poly(MCPMA) (e.g., 0.1 g).
-
Add a consistent volume of each test solvent (e.g., 2.0 mL).
-
Agitate the vials thoroughly (e.g., using a vortex mixer or shaker) and allow them to rest for a set period (e.g., 24 hours) at a controlled temperature.
-
-
Scoring: Visually inspect each vial and assign a binary score:
-
Score 1 (Good Solvent): The polymer is completely dissolved, forming a clear, homogeneous solution.
-
Score 0 (Bad Solvent): The polymer is insoluble, remains swollen, or forms a cloudy/precipitated mixture.
-
-
Data Analysis & Sphere Fitting:
-
Input the list of solvents, their known HSP values, and the assigned scores (1 or 0) into a specialized software program (e.g., HSPiP - Hansen Solubility Parameters in Practice).
-
The software employs an algorithm to calculate the center point ([δD, δP, δH]) and radius (R₀) of a sphere in 3D Hansen space that best encompasses all the "good" solvents while excluding the "bad" ones. This calculated center is the determined HSP for poly(MCPMA).
-
Other advanced experimental techniques include inverse gas chromatography (IGC), which can provide precise thermodynamic data related to polymer-solvent interactions.[10]
Computational Determination via Group Contribution Methods (GCM)
Group Contribution Methods (GCM) are powerful theoretical tools that estimate thermophysical properties, including HSP, based on a molecule's chemical structure.[11][12] These methods are invaluable when experimental determination is not feasible or as a means of validating experimental results. Prominent GCMs include those developed by Hoftyzer-Van Krevelen and Stefanis-Panayiotou.[10][13]
The core principle is that each functional group within a molecule contributes a specific value to the overall δD, δP, and δH parameters.
Protocol: GCM-Based HSP Estimation for Poly(MCPMA) Repeating Unit
-
Deconstruct the Monomer Unit: Identify the constituent functional groups in the repeating unit of poly(MCPMA).
-
1 x >C< (quaternary aliphatic)
-
4 x -CH₂- (aliphatic ring)
-
1 x -CH₃ (aliphatic)
-
1 x -COO- (ester group)
-
1 x >C< (quaternary, backbone)
-
1 x -CH₂- (backbone)
-
1 x -CH₃ (on backbone)
-
-
Sum Group Contributions: Using a table of group contributions from a chosen method (e.g., Stefanis-Panayiotou), sum the values for each of the partial solubility parameters.
-
Calculate HSP: The summed values provide the estimated [δD, δP, δH] for the polymer.
The diagram below illustrates the integrated workflow for determining HSP.
Solubility Profile of MCPMA and its Polymer
While a definitive, published HSP value for poly(MCPMA) is pending experimental determination as outlined above, existing qualitative data for the monomer provides a useful starting point.
Table 1: Qualitative Solubility of 1-Methylcyclopentyl Methacrylate (Monomer)
| Solvent Class / Name | Solubility Description | Source(s) |
| Water | Insoluble (Slightly soluble: 1.3 g/L at 25°C) | [1][14] |
| Alcohols (general) | Soluble | [1] |
| Methanol | Soluble | [4] |
| Ethers (general) | Soluble | [1] |
| Ketones (general) | Soluble | [1] |
| N,N-Dimethylformamide | Very Soluble | [4] |
| Glacial Acetic Acid | Sparingly Soluble | [4] |
| Chloroform | Very Slightly Soluble | [4] |
This profile suggests that the polymer will likely have moderate polarity and hydrogen-bonding capability, consistent with other methacrylate polymers. For comparison, the widely studied poly(methyl methacrylate) (PMMA) has reported HSP values in the range of [δD=18.6, δP=10.5, δH=5.1] (MPa¹/²).[6][15] We can anticipate that the cycloaliphatic group in poly(MCPMA) will slightly increase the dispersion component (δD) and potentially alter the polar and hydrogen-bonding components compared to PMMA.
Practical Application: Using HSP to Engineer Formulations
The true power of HSP lies in its application to real-world formulation challenges.
Rational Solvent Selection
Once the HSP sphere of poly(MCPMA) is known, a database of solvent HSPs can be screened to identify ideal candidates that are well within the sphere (Ra << R₀). This allows for the selection of solvents based not only on solubility but also on other critical factors like evaporation rate, cost, toxicity, and environmental impact.
Crafting "Designer" Solvent Blends
A key insight from Hansen's work is that a mixture of two "bad" solvents can create an excellent solvent.[7][15] If two non-solvents lie on opposite sides of the polymer's solubility sphere, a 50:50 mixture (or other ratio) can have an HSP value that falls directly in the center of the sphere, making it a strong solvent. This principle provides immense flexibility to formulators, enabling the creation of custom blends that meet specific performance and regulatory requirements.
The diagram below visualizes the Hansen Solubility Sphere concept.
Conclusion
The solubility parameters of 1-methylcyclopentyl methacrylate and its polymer are critical data points for any scientist or engineer working with this versatile material. While readily published values are scarce, this guide has established the robust theoretical and practical framework necessary for their determination and application. By leveraging the three-dimensional power of Hansen Solubility Parameters, researchers can move beyond trial-and-error formulation to a predictive, science-driven approach. The experimental and computational workflows detailed herein provide a clear path to characterizing poly(MCPMA), enabling the rational design of solvent systems, ensuring polymer compatibility, and ultimately accelerating the development of next-generation materials.
References
-
Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics. 11
-
Heynova. (2026, March 5). 1-Methylcyclopentyl Methacrylate (MCPMA) 178889-45-7 C10H16O2. 1
-
MDPI. (2025, March 21). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. 10
-
Kinam Park. (2008, May 13). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. 12
-
gm chemical. 1-Methylcyclopentyl methacrylate [178889-45-7] 99.0%min. 2
-
ChemicalBook. (2024, May 22). What is 1-Methylcyclopentyl methacrylate used for?. 3
-
DTU. Estimating Hansen solubility parameters of organic pigments by group contribution methods. 13
-
Chemdad. 1-Methylcyclopentyl methacrylate. 4
-
Revista Boliviana de Química. (2024, November 13). Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natu. 16
-
MDPI. (2016, December 30). A New Determination Method of the Solubility Parameter of Polymer Based on AIE. 17
-
Wikipedia. Hildebrand solubility parameter. 5
-
Scribd. Industrial Polymer Chemistry: Experiment 1 Identification of Polymers From Solubility Tests. 8
-
Guidechem. 1-Methylcyclopentyl methacrylate 178889-45-7 wiki. 14
-
ACS Publications. (2014, February 26). Solubility of Poly(methyl methacrylate) in Ionic Liquids in Relation to Solvent Parameters. 18
-
Hansen Solubility. Hildebrand - Hansen Solubility Parameters. 7
-
Prof Steven Abbott. Hansen Solubility Parameters (HSP) | Practical Adhesion Science. 6
-
Hansen Solubility. Designer Solvent Blends. 15
-
Kinam Park. Hansen Solubility Parameters 2000.pdf. 9
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- 5. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]
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Application Note: 1-Methylcyclopentyl Methacrylate (MCPMA) in 193 nm ArF Chemically Amplified Photoresists
Executive Brief & Mechanistic Paradigm
The transition of semiconductor manufacturing to sub-10 nm nodes relies heavily on 193 nm Argon Fluoride (ArF) immersion lithography and Extreme Ultraviolet (EUV) lithography. At the 193 nm wavelength, traditional aromatic polymers (such as those used in 248 nm KrF resists) are highly opaque, necessitating the use of aliphatic or alicyclic methacrylate backbones to ensure optical transparency[1]. However, standard aliphatic polymers suffer from poor plasma etch resistance.
1-Methylcyclopentyl methacrylate (MCPMA) resolves this critical material tradeoff. By incorporating a bulky, alicyclic 1-methylcyclopentyl side chain attached via an ester linkage, MCPMA serves as a highly effective acid-labile unit (ALU) in Chemically Amplified Resists (CARs)[1][2].
The Causality of the Polarity Switch
The molecular design of MCPMA is engineered for a dramatic, acid-catalyzed "polarity switch"[1]. In its unexposed state, the MCPMA-based polymer is highly hydrophobic and acts as an insulator, rendering the film insoluble in aqueous alkaline developers[2]. When exposed to 193 nm photons, a formulated Photoacid Generator (PAG) decomposes to release a strong protonic acid[2].
During the subsequent Post-Exposure Bake (PEB), this photoacid catalyzes the cleavage of the tertiary ester bond. Because the 1-methylcyclopentyl group contains a tertiary carbon, it is highly susceptible to Lewis acid-catalyzed hydrolysis compared to secondary substituted carbons[3]. The cleavage releases 1-methylcyclopentene as a volatile byproduct, converting the hydrophobic ester into a highly polar, hydrophilic polymethacrylic acid[2]. This transformation generates significant molecular-level porosity and free volume, allowing the exposed regions to rapidly dissolve in the developer, yielding a high-resolution positive tone pattern[2].
Fig 1: Acid-catalyzed deprotection mechanism and polarity switch workflow in MCPMA-based photoresists.
Quantitative Material Analysis
To successfully integrate MCPMA into a lithographic workflow, its baseline physicochemical properties and comparative advantages against other methacrylates must be understood. The high boiling point and low volatility of MCPMA make it highly stable during the rigorous thermal cycles of semiconductor processing[4][5].
Table 1: Physicochemical Properties of MCPMA
| Property | Value | Scientific Implication |
| CAS Number | 178889-45-7[1] | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C10H16O2[2] | High carbon-to-hydrogen ratio ensures plasma etch resistance. |
| Molecular Weight | 168.23 g/mol [2] | Optimal bulkiness for free-volume generation upon cleavage. |
| Boiling Point | ~205.2 °C[5] | Prevents premature monomer volatilization during synthesis. |
| Specific Gravity | 0.95 - 0.96 g/cm³[5][6] | Determines formulation density and spin-coating fluid dynamics. |
| Electronic Grade Purity | ≥ 99.0% (Metals ≤ 100 ppb)[4] | Prevents metal-ion contamination in semiconductor devices. |
Table 2: Comparative Analysis of Acid-Labile Monomers
| Monomer | Leaving Group | Deprotection Activation Energy | Plasma Etch Resistance | Primary Lithographic Target |
| tBMA | tert-Butyl | High | Low | 248 nm KrF Resists |
| MCPMA | 1-Methylcyclopentyl | Low | High | 193 nm ArF / EUV Resists |
| MAdMA | 2-Methyl-2-adamantyl | High | Very High | 193 nm ArF Immersion |
Insight: While adamantyl-based monomers (MAdMA) offer slightly higher etch resistance, MCPMA features a lower deprotection activation energy. This allows for lower PEB temperatures, which minimizes unwanted photoacid diffusion and significantly reduces Line-Edge Roughness (LER)[2].
Self-Validating Experimental Protocol: ArF Lithography Workflow
The following protocol details the application of an MCPMA-based copolymer in a 193 nm lithography process. Every step is designed as a self-validating system , ensuring that researchers can isolate variables and confirm intermediate success before proceeding.
Step 1: Substrate Preparation & Adhesion Promotion
-
Procedure: Clean a bare silicon wafer using a standard piranha solution, followed by a DI water rinse and dehydration bake at 200 °C for 5 minutes. Prime the wafer with Hexamethyldisilazane (HMDS) vapor at 135 °C for 30 seconds[3].
-
Causality: The native silicon oxide surface is highly hydrophilic (rich in silanol groups). If the hydrophobic MCPMA resist is coated directly, developer fluid will penetrate the resist-substrate interface, causing pattern collapse via capillary forces. HMDS converts silanols to hydrophobic methyl groups, matching the surface energy of the resist.
-
System Validation: Measure the water contact angle of the primed wafer. A contact angle of 70°–80° validates successful HMDS functionalization.
Step 2: Spin Coating & Post-Apply Bake (PAB)
-
Procedure: Dispense the MCPMA-copolymer formulation (containing 2-5 wt% triphenylsulfonium triflate PAG and a base quencher dissolved in propylene glycol monomethyl ether acetate) onto the static wafer. Spin at 1500 RPM for 30 seconds[3]. Perform a PAB at 120 °C for 90 seconds on a precision hotplate[3].
-
Causality: The PAB drives off the residual casting solvent and densifies the polymer matrix. A temperature of 120 °C is chosen because it is below the thermal deprotection threshold of MCPMA but high enough to achieve a stable film density.
-
System Validation: Utilize spectroscopic ellipsometry (mapping 49 points across the wafer). A film thickness of exactly 50 nm with a standard deviation of < 0.5 nm validates coating uniformity and solvent removal.
Step 3: 193 nm ArF Exposure & Post-Exposure Bake (PEB)
-
Procedure: Expose the wafer using a 193 nm ArF excimer laser scanner through a photomask. Apply a dose matrix ranging from 5 to 30 mJ/cm²[3]. Immediately transfer the wafer to a hotplate for the PEB at 120 °C for 90 seconds[3].
-
Causality: The exposure generates the initial photoacid. However, the acid alone cannot cleave the 1-methylcyclopentyl group at room temperature. The 120 °C PEB provides the necessary thermal activation energy for the catalytic cleavage[1][2]. Strict thermal uniformity is critical; a gradient of even 0.5 °C will cause uneven acid diffusion, destroying pattern fidelity.
-
System Validation: Observe the wafer under a bright light. A visible "latent image" (a slight refractive index change in the exposed areas) validates that the PAG has decomposed and the deprotection reaction has successfully altered the film's density.
Step 4: Aqueous Alkaline Development
-
Procedure: Puddle develop the wafer using a standard 0.26N Tetramethylammonium Hydroxide (TMAH) solution for 60 seconds. Rinse thoroughly with deionized water and spin dry.
-
Causality: The TMAH developer selectively dissolves the regions where MCPMA has been converted to hydrophilic polymethacrylic acid[1]. The unexposed regions remain highly hydrophobic and intact, providing the necessary etch mask for subsequent processing[2].
-
System Validation: Perform a clearing dose ( E0 ) analysis using an optical microscope. The exact exposure dose at which the film completely clears to the bare silicon validates the kinetic efficiency of the formulated PAG and the MCPMA deprotection rate. Final Critical Dimension (CD) and LER are validated via Scanning Electron Microscopy (SEM).
References
-
Catsyn. "1-Methylcyclopentyl methacrylate | CAS 178889-45-7 | Catsyn." Available at: [Link]
-
ACS Publications (Chemistry of Materials). "Enhancing Performance and Function of Polymethacrylate Extreme Ultraviolet Resists Using Area-Selective Deposition." Available at: [Link]
Sources
- 1. 1-Methylcyclopentyl methacrylate | 178889-45-7 | Benchchem [benchchem.com]
- 2. 1-Methylcyclopentyl methacrylate | CAS 178889-45-7 | Catsyn [catsyn.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What is 1-Methylcyclopentyl methacrylate used for?_Chemicalbook [chemicalbook.com]
- 5. 1-Methylcyclopentyl methacrylate CAS#: 178889-45-7 [m.chemicalbook.com]
- 6. Photoresist Monomer MCPMA - 1-Methylcyclopentyl Methacrylate [sinocurechem.com]
Application Note: Formulating Chemically Amplified Resists with 1-Methylcyclopentyl Methacrylate (MCPMA)
Target Audience: Materials Scientists, Lithography Engineers, and Drug Development Professionals (Bio-MEMS/Microfluidics) Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP)
Introduction & Mechanistic Causality
The fabrication of next-generation bio-microelectromechanical systems (Bio-MEMS), high-density peptide arrays, and nanofluidic devices for drug discovery relies heavily on advanced photolithography. At the core of sub-100 nm patterning are Chemically Amplified Resists (CARs). 1-Methylcyclopentyl methacrylate (MCPMA, CAS 178889-45-7) has emerged as a critical monomer in the synthesis of high-performance positive-tone CARs for Argon Fluoride (ArF, 193 nm) and Extreme Ultraviolet (EUV) lithography[1][2].
The Causality of Monomer Selection
Unlike traditional tert-butyl methacrylate, MCPMA incorporates a bulky alicyclic structure. This design is not arbitrary; it serves two critical, causal functions in the lithographic process:
-
Etch Resistance: The large alicyclic ring provides significant plasma etch resistance, which is essential when transferring high-resolution resist patterns into underlying silicon or glass substrates for microfluidic channels[1][2].
-
Efficient Polarity Switch: MCPMA serves as an acid-labile protecting group. The tertiary carbon linking the ester to the cyclopentyl ring is highly susceptible to Lewis acid-catalyzed cleavage[3]. During the Post-Exposure Bake (PEB), photoacid generated by a Photoacid Generator (PAG) catalyzes the cleavage of this bond. This releases volatile 1-methylcyclopentene and leaves behind a hydrophilic methacrylic acid residue[2]. This dramatic polarity reversal—from extremely hydrophobic to highly hydrophilic—creates the necessary solubility differential for precise pattern development in aqueous alkaline developers[1][2].
Fig 1: Acid-catalyzed deprotection mechanism of MCPMA-based chemically amplified resists.
Formulation Strategy and Quantitative Composition
A functional CAR is a self-validating system where every component balances the others. The base polymer is rarely a homopolymer; MCPMA is typically copolymerized with a lactone-containing monomer (e.g., γ -butyrolactone methacrylate, GBLMA) to ensure substrate adhesion and solubility in casting solvents, and sometimes with other alicyclic monomers like 2-methyl-2-adamantyl methacrylate (MAdMA) for further etch resistance[4].
Table 1: Standard Positive-Tone CAR Formulation Components
| Component | Chemical Example | Function / Causality | Typical Conc. |
| Resin | Poly(MCPMA-co-GBLMA) | Provides structural backbone, etch resistance, and acid-labile sites for polarity switching. | 10.0 wt% (in solvent) |
| Solvent | PGMEA | Propylene glycol monomethyl ether acetate ensures uniform film casting and optimal evaporation rate. | 89.5 wt% |
| PAG | TPS-Nf | Triphenylsulfonium nonaflate absorbs UV to generate strong perfluoroalkanesulfonic acid. | 3.0 - 5.0 wt% (vs. resin) |
| Quencher | Trioctylamine (TOA) | Neutralizes stray acid diffusing into unexposed regions, strictly controlling Line-Edge Roughness (LER). | 10 - 20 mol% (vs. PAG) |
Experimental Protocols
The following protocols detail the synthesis of the base resin and the subsequent resist formulation and processing. These steps are designed to be self-validating; failure at any step (e.g., incomplete dissolution, lack of film uniformity) indicates an error in the preceding stoichiometry or environmental control.
Protocol A: Synthesis of Poly(MCPMA-co-GBLMA) Resin
Note: Conduct all polymerization steps under an inert nitrogen atmosphere to prevent radical quenching by oxygen.
-
Monomer Purification: Pass MCPMA and GBLMA through a basic alumina column to remove polymerization inhibitors (e.g., MEHQ)[5].
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 0.05 mol of MCPMA and 0.05 mol of GBLMA in 50 mL of anhydrous Tetrahydrofuran (THF).
-
Initiation: Add 0.003 mol of Azobisisobutyronitrile (AIBN) as the thermal radical initiator.
-
Polymerization: Purge the solution with N2 for 30 minutes. Heat the mixture to 65°C under reflux and constant stirring for 16 hours.
-
Precipitation: Cool the mixture to room temperature. Dropwise, add the polymer solution into 500 mL of vigorously stirred hexane/methanol (80:20 v/v) to precipitate the polymer.
-
Drying: Filter the white precipitate and dry in a vacuum oven at 50°C for 24 hours until a constant weight is achieved.
Protocol B: Resist Formulation and Lithographic Processing
Note: Perform all formulation and processing steps in a yellow-lit cleanroom to prevent premature PAG activation.
-
Formulation: Dissolve 1.0 g of the synthesized Poly(MCPMA-co-GBLMA) in 9.0 g of PGMEA. Add 40 mg of TPS-Nf (PAG) and 2 mg of Trioctylamine (Quencher).
-
Filtration: Stir for 4 hours, then filter the solution through a 0.2 µm PTFE syringe filter to remove micro-particulates that could cause coating striations.
-
Substrate Preparation: Dehydrate a clean silicon wafer at 200°C for 5 minutes. Prime with Hexamethyldisilazane (HMDS) vapor to promote adhesion.
-
Spin Coating: Dispense 2 mL of the resist onto the wafer. Spin at 500 rpm for 5 seconds (spread), then 1500 rpm for 30 seconds (cast) to achieve a ~100 nm film thickness.
-
Post-Apply Bake (PAB): Bake the wafer on a hotplate at 100°C for 60 seconds. Causality: This drives off residual PGMEA solvent, densifying the film and reducing free volume.
-
Exposure: Expose the film to 193 nm ArF excimer laser or e-beam radiation (dose: ~15-30 mJ/cm²) through a photomask.
-
Post-Exposure Bake (PEB): Bake at 110°C for 60 seconds. Causality: Thermal energy is required to drive the acid-catalyzed cleavage of the 1-methylcyclopentyl group. The quencher prevents the acid from diffusing outside the exposed pattern.
-
Development: Puddle develop with 2.38% Tetramethylammonium hydroxide (TMAH) for 60 seconds. The exposed, deprotected (hydrophilic) regions will dissolve.
-
Rinse & Dry: Rinse gently with Deionized (DI) water and spin dry.
Fig 2: Step-by-step lithographic processing workflow for MCPMA-based chemically amplified resists.
Process Parameters and Causality Troubleshooting
When optimizing the formulation for specific bio-MEMS applications (e.g., deep trench etching for fluidic channels), engineers must balance the following parameters:
Table 2: Process Parameters and Causality
| Parameter | Symptom of Deviation | Causal Explanation & Adjustment |
| PEB Temperature | T-topping or incomplete development (if too low). | Insufficient thermal energy to drive the MCPMA deprotection reaction. Increase PEB temp by 5°C increments. |
| Quencher Loading | High Line-Edge Roughness (LER) or pattern widening. | Acid is diffusing too far into unexposed regions. Increase TOA concentration to neutralize stray acid. |
| PAB Temperature | Poor substrate adhesion or film cracking. | Residual solvent left in the film (if too low), or premature thermal degradation (if too high). Maintain strictly at 100°C. |
References
- Benchchem. "1-Methylcyclopentyl methacrylate | 178889-45-7 - Benchchem". Benchchem.
- Catsyn. "1-Methylcyclopentyl methacrylate | CAS 178889-45-7 | Catsyn". Catsyn.
- Google Patents. "US20140242526A1 - Positive tone organic solvent developed chemically amplified resist". Google Patents.
- Made-in-China. "1-Methylcyclopentyl Methacrylate / Mcpma CAS 178889-45-7 for Photoresist Monomer". Made-in-China.
- ACS Publications. "Enhancing Performance and Function of Polymethacrylate Extreme Ultraviolet Resists Using Area-Selective Deposition". Chemistry of Materials - ACS Publications.
Sources
- 1. 1-Methylcyclopentyl methacrylate | 178889-45-7 | Benchchem [benchchem.com]
- 2. 1-Methylcyclopentyl methacrylate | CAS 178889-45-7 | Catsyn [catsyn.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US20140242526A1 - Positive tone organic solvent developed chemically amplified resist - Google Patents [patents.google.com]
- 5. 1-Methylcyclopentyl Methacrylate / Mcpma CAS 178889-45-7 for Photoresist Monomer - 1-Methylcyclopentyl Methacrylate and Mcpma [megawidechem.en.made-in-china.com]
spin coating parameters for 1-methylcyclopentyl methacrylate based copolymers
Application Note: Spin Coating Protocols for 1-Methylcyclopentyl Methacrylate (MCPMA) Copolymers in EUV Lithography
Introduction & Mechanistic Insights
1-Methylcyclopentyl methacrylate (MCPMA) is a specialized monomer widely utilized in the formulation of chemically amplified photoresists (CARs) for Extreme Ultraviolet (EUV) and advanced ArF immersion lithography[1]. The integration of the 1-methylcyclopentyl protecting group serves a dual mechanistic purpose. First, its bulky, closed cyclic structure restricts polymer chain entanglement compared to open-chain aliphatic groups, which modulates the glass transition temperature (Tg) and directly influences the diffusion length of photoacids during the post-exposure bake[2]. Second, the tertiary carbon on the ester group provides a highly reactive site for acid-catalyzed deprotection, enabling high-resolution pattern transfer while maintaining sufficient etch resistance in ultra-thin films (<50 nm)[1].
To harness these properties, researchers must achieve pristine, ultra-thin films (typically 25–35 nm)[1]. Spin coating remains the dominant deposition technique, but the unique rheological properties of MCPMA copolymers—such as poly(hydroxystyrene-random-1-methylcyclopentyl methacrylate) [P(HS-r-MCPMA)]—require precise control over solvent evaporation rates, spin acceleration, and thermal baking to prevent phase separation, edge bead formation, or surface wrinkling[2][3][4].
Reagents & Materials
-
Resist Polymer: P(HS-r-MCPMA) or equivalent MCPMA-based copolymer (MW ~7000 g/mol )[2].
-
Casting Solvent: Propylene glycol monomethyl ether acetate (PGMEA) and propylene glycol monomethyl ether (PGME) blend (e.g., 80:30 ratio)[2]. High-boiling solvents are mandatory to prevent premature drying and ensure thickness homogeneity[4].
-
Adhesion Promoter: Hexamethylenedisilazane (HMDS)[1].
-
Developer: 0.26 N Tetramethylammonium hydroxide (TMAH) aqueous solution[1].
Workflow Visualization
Workflow for spin coating and validating MCPMA-based copolymer photoresists.
Step-by-Step Experimental Protocol
Phase 1: Substrate Preparation & Priming Causality: Native silicon oxide surfaces are highly hydrophilic. MCPMA copolymers are relatively hydrophobic due to the methylcyclopentyl groups. Applying HMDS vapor reacts with surface silanols to form a <1 nm thick hydrophobic trimethylsiloxy layer, matching the surface energy of the resist to prevent delamination or pattern collapse during aqueous TMAH development[1].
-
Clean 300 mm silicon wafers (with native oxide) using a standard O₂ plasma or piranha clean, followed by a DI water rinse.
-
Perform a dehydration bake at 200°C for 5 minutes to remove adsorbed surface moisture.
-
Transfer wafers to a vapor priming track system.
-
Expose to HMDS vapor at 135°C for 30 seconds[1].
Phase 2: Spin Coating Causality: The final film thickness is inversely proportional to the square root of the spin speed. A dynamic dispense is critical for ultra-thin films (~30 nm) because it minimizes premature solvent evaporation before the centrifugal spreading phase begins, thereby preventing radial thickness gradients and surface wrinkling[3][4].
-
Dispense: Dynamically dispense 1.0 - 2.0 mL of the MCPMA copolymer solution (pre-filtered through a 0.2 μm PTFE filter) onto the center of the wafer rotating at 500 RPM[4].
-
Ramp: Accelerate rapidly (≥1000 RPM/s) to the final cast speed. High acceleration overcomes the fluid's yield stress instantly, minimizing the "coffee-ring" effect and edge bead formation.
-
Cast: Hold the spin speed between 1000 and 1500 RPM for 30 seconds[1]. (Note: 1000 RPM typically yields ~35 nm; 1500 RPM yields ~25 nm, depending on exact solids content).
Phase 3: Post-Apply Bake (PAB) Causality: The PAB (or soft bake) drives off the residual PGMEA/PGME solvent (reducing it from an initial ~10-35% down to <5%), densifying the film and relaxing polymer chain stress induced by the centrifugal forces[4]. For MCPMA copolymers, baking near the Tg but strictly below the thermal deprotection threshold is vital to maintain the integrity of the acid-labile groups[2].
-
Transfer the coated wafer to a precision proximity hotplate.
-
Bake at 120°C for exactly 90 seconds[1].
-
Transfer immediately to a chill plate set at 21°C for 30 seconds to arrest the thermal history and lock in the free volume state.
Quantitative Data Summary
| Process Step | Parameter | Target Value | Mechanistic Purpose |
| HMDS Priming | Temperature / Time | 135°C / 30 s | Silanol passivation; adhesion promotion[1] |
| Dispense | Speed / Volume | 500 RPM / 1.0–2.0 mL | Uniform fluid distribution before thinning[4] |
| Spin Casting | Speed / Time | 1000–1500 RPM / 30 s | Centrifugal thinning to target thickness (25-35 nm)[1] |
| Post-Apply Bake | Temperature / Time | 120°C / 90 s | Solvent evaporation; film densification[1] |
| Cooling | Temperature / Time | 21°C / 30 s | Thermal history arrest |
Quality Control & Self-Validating Metrology
To ensure the protocol operates as a self-validating system, researchers must perform the following non-destructive metrology steps before proceeding to EUV exposure:
-
Thickness & Uniformity Validation: Utilize spectroscopic ellipsometry (mapping 49 points across the 300 mm wafer). A successful spin coat of P(HS-r-MCPMA) under these parameters should yield a mean thickness of ~30 nm with a 3σ non-uniformity of <0.5 nm[1].
-
Surface Energy Validation: Measure the Water Contact Angle (WCA). An as-coated, unexposed MCPMA copolymer film should exhibit a WCA of approximately 75°–80°. This confirms the presence and orientation of the hydrophobic 1-methylcyclopentyl protecting groups at the air-polymer interface. A significantly lower WCA indicates premature thermal deprotection during the PAB or severe solvent retention[1].
References[1] Enhancing Performance and Function of Polymethacrylate Extreme Ultraviolet Resists Using Area-Selective Deposition | Chemistry of Materials - ACS Publications. Available Here[2] Dielectric Response Spectroscopy as Means to Investigate Interfacial Effects for Ultra-Thin Film Polymer-Based High NA EUV Lithography | MDPI. Available Here[3] Evolution of Surface Morphology of Spin-Coated Poly(Methyl Methacrylate) Thin Films | MDPI. Available Here[4] Spin-coating of Photoresists | ASU Core Research Facilities. Available Here
Sources
Technical Support Center: Troubleshooting Low Molecular Weight in 1-Methylcyclopentyl Methacrylate Synthesis
Welcome to the technical support center for the synthesis of 1-methylcyclopentyl methacrylate (MCPMA) polymers. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low molecular weight in their polymerization reactions. By understanding the underlying principles of the polymerization process, you can effectively diagnose and remedy experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can result in lower than expected molecular weights in your MCPMA polymers.
Q1: My polymerization of 1-methylcyclopentyl methacrylate is resulting in a polymer with a significantly lower molecular weight than anticipated. What are the most likely causes?
Low molecular weight in free-radical polymerization of methacrylates is a common issue that can stem from several factors. The most frequent culprits are related to the initiator concentration, the presence of chain transfer agents, reaction temperature, and monomer purity.
Troubleshooting Steps:
-
Review Initiator Concentration: An excessively high initiator concentration is a primary cause of low molecular weight.[1][2][3] A higher concentration of initiator generates more radical species, leading to the formation of a larger number of shorter polymer chains.[3]
-
Recommendation: Carefully review your calculations for the initiator. It is advisable to perform a series of polymerizations with varying initiator concentrations to find the optimal ratio for your desired molecular weight. For methacrylates, a typical starting point is a molar ratio of monomer to initiator in the range of 100:1 to 1000:1, depending on the target molecular weight.
-
-
-
Common Unintentional Chain Transfer Agents:
-
Recommendation: Ensure your monomer and solvent are of high purity. If you suspect solvent-related chain transfer, consider switching to a more inert solvent. Purification of the 1-methylcyclopentyl methacrylate monomer via distillation or passing through a column of basic alumina can remove inhibitors and other impurities.[8]
-
-
Optimize Polymerization Temperature: Temperature plays a critical role in polymerization kinetics.[3][9][10] Higher temperatures increase the rates of both initiation and termination.[3] An elevated temperature can lead to a higher rate of termination reactions relative to propagation, resulting in shorter polymer chains and thus lower molecular weight.[9][10]
-
Recommendation: If you are observing low molecular weight, consider lowering the polymerization temperature. This will slow down all reaction rates, but can favor the propagation of longer chains. Be mindful that lowering the temperature will also increase the reaction time.
-
Q2: I've confirmed my initiator concentration and temperature are appropriate, but the molecular weight is still low. How can I test for and remove impurities that might be acting as chain transfer agents?
Impurities can be insidious and significantly impact polymerization outcomes. A systematic approach to purification is essential.
Troubleshooting and Protocol:
-
Monomer Purification: The 1-methylcyclopentyl methacrylate monomer itself can contain impurities from its synthesis, such as unreacted 1-methylcyclopentanol or byproducts.[11][12] It is also typically shipped with an inhibitor (like MEHQ) to prevent spontaneous polymerization during storage.[13]
-
Protocol for Monomer Purification:
-
Inhibitor Removal: To remove the inhibitor, wash the monomer with an aqueous solution of sodium hydroxide (e.g., 5% w/v). Use a separatory funnel to separate the aqueous layer. Repeat the wash 2-3 times.
-
Water Wash: Wash the monomer with deionized water to remove any residual sodium hydroxide. Repeat this wash 2-3 times.
-
Drying: Dry the monomer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Distillation: For the highest purity, perform a vacuum distillation of the monomer.[11][12] Collect the fraction that boils at the correct temperature and pressure.
-
-
-
Solvent Purity: Ensure the solvent you are using is of high purity and free from water and other reactive impurities.
-
Recommendation: Use anhydrous, polymerization-grade solvents whenever possible. If you are using a standard solvent, consider purifying it using appropriate methods (e.g., distillation, passing through a column of activated alumina or molecular sieves).
-
Q3: Could the type of initiator I'm using be the problem?
While the concentration of the initiator is often the primary factor, the type of initiator and its decomposition kinetics can also influence the molecular weight.
Considerations:
-
Initiator Half-Life: The half-life of the initiator at a given temperature determines the rate at which radicals are generated. An initiator with a very short half-life will produce a high concentration of radicals early in the reaction, potentially leading to lower molecular weights.
-
Initiator Efficiency: Not all radicals generated from the initiator will successfully initiate a polymer chain. The efficiency of the initiator can be influenced by side reactions and the "cage effect."
Recommendation: If you continue to face issues, consider trying a different initiator with a longer half-life at your desired reaction temperature. For example, if you are using AIBN (azobisisobutyronitrile) at a higher temperature, you might consider an initiator that decomposes more slowly.
Data Summary and Experimental Protocols
Table 1: Factors Influencing Molecular Weight in Methacrylate Polymerization
| Parameter | Effect on Molecular Weight | Rationale |
| Initiator Concentration | Inverse | Higher concentration leads to more polymer chains, resulting in shorter average chain lengths.[1][2][3] |
| Temperature | Inverse | Higher temperatures increase termination rates relative to propagation, leading to shorter chains.[9][10] |
| Chain Transfer Agents | Inverse | Terminate growing chains and initiate new, shorter chains.[4][5][6] |
| Monomer Purity | Direct | Impurities can act as chain transfer agents or inhibitors, both of which can lower the molecular weight. |
| Monomer to Initiator Ratio | Direct | A higher ratio of monomer to initiator generally results in higher molecular weight polymers.[14] |
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting low molecular weight in your 1-methylcyclopentyl methacrylate polymerization.
Caption: Troubleshooting workflow for low molecular weight.
The Role of Chain Transfer in Polymerization
Chain transfer is a critical concept in understanding the control of molecular weight. The following diagram illustrates how a chain transfer agent (CTA) can interrupt the growth of a polymer chain.
Sources
- 1. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How to Control Molecular Weight in Free Radical Polymerization [eureka.patsnap.com]
- 4. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 5. WO2000020465A1 - Novel chain transfer agents - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. researchgate.net [researchgate.net]
- 10. openriver.winona.edu [openriver.winona.edu]
- 11. 1-Methylcyclopentyl methacrylate CAS#: 178889-45-7 [m.chemicalbook.com]
- 12. 1-Methylcyclopentyl methacrylate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. chemscene.com [chemscene.com]
- 14. mdpi.com [mdpi.com]
improving yield and purity of synthesized 1-methylcyclopentyl methacrylate monomer
Welcome to the Technical Support Center for the synthesis and purification of 1-Methylcyclopentyl Methacrylate (MCPMA) .
MCPMA is a highly specialized, bulky, acid-labile monomer critical for the formulation of chemically amplified resists (CARs) used in 193 nm Argon Fluoride (ArF) immersion and Extreme Ultraviolet (EUV) photolithography[1]. Due to the tertiary nature of the 1-methylcyclopentyl group and the high reactivity of the methacrylate double bond, synthesizing this monomer requires stringent control over reaction kinetics, thermodynamics, and purification environments.
This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high yield and semiconductor-grade purity.
I. Synthesis & Purification Workflow
Workflow for the synthesis and purification of 1-methylcyclopentyl methacrylate.
II. Self-Validating Experimental Protocol
To achieve >99.0% purity and prevent downstream lithographic defects, rely on the following self-validating methodology[2].
Step 1: Reaction Setup & Acylation
-
Action: Charge a 10 L reactor with 1-methylcyclopentanol (7.29 mol), dichloromethane (5.1 kg), triethylamine (TEA, 17.98 mol), and 4-dimethylaminopyridine (DMAP, 0.0728 mol). Add phenothiazine (7.3 g) as a polymerization inhibitor. Cool the mixture to 0 °C. Add methacryloyl chloride (10.93 mol) dropwise over 2 hours, maintaining the internal temperature strictly between 0–5 °C.
-
Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the reaction. Phenothiazine prevents premature radical polymerization of the methacrylate groups.
-
Validation Check: Perform Karl Fischer titration on the DCM solvent prior to reaction (Must be <50 ppm H₂O) to prevent methacryloyl chloride hydrolysis. Monitor the reaction via GC; proceed only when residual 1-methylcyclopentanol is ≤2.0%.
Step 2: Quenching & Sequential Washing
-
Action: Slowly add 2.0 kg of DI water to quench the reaction, keeping the temperature <20 °C. Separate the organic phase and wash sequentially: twice with 5% HCl (2.0 kg each), twice with 5% NaOH (2.0 kg each), and twice with DI water (2.0 kg each).
-
Causality: HCl removes excess TEA and DMAP. NaOH neutralizes and extracts unreacted methacrylic acid and methacryloyl chloride.
-
Validation Check: Test the pH of the aqueous waste after the final HCl wash (Must be pH < 2 to confirm total amine removal). Test the pH after the final DI water wash (Must be pH 6.5–7.5 to confirm neutrality).
Step 3: Drying & Vacuum Distillation
-
Action: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation. Transfer the crude product to a distillation apparatus. Distill under reduced pressure (1 mmHg), maintaining the external bath at 60–70 °C. Collect the main fraction at a vapor temperature of 35–40 °C[3].
-
Validation Check: Final GC-MS purity must be ≥99.0%.
III. Mechanistic Troubleshooting & FAQs
Reaction mechanism showing DMAP-catalyzed esterification versus E2 elimination.
Q1: My GC-MS shows a massive peak for 1-methylcyclopentene and a very low MCPMA yield. What went wrong? A: You are observing the results of an E2 elimination side-reaction. 1-Methylcyclopentanol is a tertiary alcohol. In the presence of strong bases (like TEA) and elevated temperatures, tertiary alcohols are highly susceptible to dehydration/elimination, forming the corresponding alkene (1-methylcyclopentene) instead of undergoing nucleophilic acyl substitution[4]. Correction: Strictly control the reaction temperature between 0–5 °C during the dropwise addition of methacryloyl chloride. Ensure your chiller has adequate cooling capacity to handle the highly exothermic Schotten-Baumann reaction.
Q2: The product polymerized into a solid gel in the still pot during vacuum distillation. How do I prevent this? A: Methacrylate monomers are notorious for auto-polymerizing via thermal radical initiation[3]. While inhibitors like MEHQ (Mequinol) are commonly used, MEHQ requires trace amounts of dissolved oxygen to function effectively as a radical scavenger. Under deep vacuum (1 mmHg), oxygen is depleted, rendering MEHQ inactive. Correction: Use a combination of phenothiazine (which remains active anaerobically) and MEHQ. If you must use MEHQ alone, introduce a very fine air bleed (capillary leak) into the distillation setup to maintain trace O₂. Never let the external bath temperature exceed 70 °C.
Q3: My synthesized MCPMA passed GC purity, but my final photoresist formulation shows poor lithographic contrast and "T-topping" defects. Is the monomer to blame? A: Yes, this is a classic case of Photo-Acid Generator (PAG) poisoning. Chemically amplified resists rely on photogenerated acids to cleave the 1-methylcyclopentyl protecting group[1][5]. Trace basic impurities from the synthesis (specifically unreacted TEA or DMAP) act as "quenchers." Even at parts-per-million (ppm) levels, these amines neutralize the photogenerated acid at the resist surface, causing incomplete development (T-topping). Correction: Your sequential washing protocol is failing. Ensure the 5% HCl wash is thoroughly agitated and mandate the self-validating pH check (aqueous phase pH < 2) before proceeding to the NaOH wash.
IV. Quantitative Optimization Data
The following table summarizes the causal impact of optimized reaction parameters on the final yield and purity of MCPMA.
| Parameter | Standard Condition | Optimized Condition | Causality for Improvement |
| Reaction Temp | 15–20 °C | 0–5 °C | Suppresses E2 elimination of the tertiary alcohol, drastically increasing ester yield. |
| Catalyst | None | DMAP (1 mol%) | Accelerates acyl transfer via an acylpyridinium intermediate, reducing side reactions. |
| Inhibitor | MEHQ only | Phenothiazine + MEHQ | Phenothiazine scavenges radicals anaerobically during deep vacuum distillation. |
| Distillation Pressure | 10 mmHg | 1 mmHg | Lowers the boiling point to 35–40 °C, preventing thermal auto-polymerization in the pot. |
| Final Yield | ~45% | >70% | Result of synergistic temperature control and advanced radical inhibition. |
| GC Purity | 95.0% | >99.0% | Strict sequential acid/base washing removes trace PAG quenchers (amines). |
V. References
1.[2] 1-Methylcyclopentyl methacrylate preparation and properties. Chemdad. Available at: 2.[1] 1-Methylcyclopentyl methacrylate | 178889-45-7 Significance in Polymer Chemistry. Benchchem. Available at: 3.[3] 1-Methylcyclopentyl methacrylate CAS#: 178889-45-7 Usage And Synthesis. ChemicalBook. Available at: 4.[4] Optimization of Reaction Conditions for Yield and Selectivity. Benchchem. Available at: 5.[5] Enhancing Performance and Function of Polymethacrylate Extreme Ultraviolet Resists. Chemistry of Materials - ACS Publications. Available at:
Sources
- 1. 1-Methylcyclopentyl methacrylate | 178889-45-7 | Benchchem [benchchem.com]
- 2. 1-Methylcyclopentyl methacrylate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 1-Methylcyclopentyl methacrylate CAS#: 178889-45-7 [m.chemicalbook.com]
- 4. 1-Methylcyclopentyl methacrylate | 178889-45-7 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Methylcyclopentyl Methacrylate and Structurally Related Monomers
In the realm of polymer chemistry and drug delivery systems, a meticulous understanding of monomer structure is paramount to predicting and controlling the physicochemical properties of the resulting materials. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insights into molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-methylcyclopentyl methacrylate, a monomer of interest in various advanced material applications. Due to the limited availability of published experimental spectra for this specific compound, this guide will leverage high-quality predicted spectral data and compare it against the experimentally determined spectra of structurally related and commercially significant methacrylate monomers: methyl methacrylate, isobornyl methacrylate, and tert-butyl methacrylate. This comparative approach will elucidate the influence of the ester group's structure on the NMR chemical shifts, providing a valuable resource for researchers, scientists, and drug development professionals.
The Decisive Role of NMR in Polymer Science
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1] In polymer science, NMR is indispensable for characterizing monomer purity, determining polymer microstructure (tacticity), quantifying copolymer composition, and identifying end groups.[2][3] The chemical shift (δ), reported in parts per million (ppm), of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. Consequently, even subtle changes in molecular structure, such as the nature of an ester group in a methacrylate monomer, can lead to discernible differences in the NMR spectrum, allowing for detailed structural elucidation and comparison.
Spectral Analysis of 1-Methylcyclopentyl Methacrylate (Predicted)
The structure of 1-methylcyclopentyl methacrylate is as follows:
Caption: Molecular structure of 1-methylcyclopentyl methacrylate.
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Vinylic (=CH₂) | 6.08 | s | 1H |
| Vinylic (=CH₂) | 5.52 | s | 1H |
| Cyclopentyl (-CH₂-) | 2.10 - 1.95 | m | 2H |
| Methacrylate (-CH₃) | 1.93 | s | 3H |
| Cyclopentyl (-CH₂-) | 1.75 - 1.55 | m | 6H |
| Cyclopentyl (-CH₃) | 1.50 | s | 3H |
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 166.5 |
| Quaternary Vinylic (=C(CH₃)-) | 136.9 |
| Vinylic (=CH₂) | 125.0 |
| Quaternary Cyclopentyl (-C(CH₃)-) | 88.0 |
| Cyclopentyl (-CH₂-) | 37.5 |
| Cyclopentyl (-CH₂-) | 23.8 |
| Cyclopentyl (-CH₃) | 23.0 |
| Methacrylate (-CH₃) | 18.2 |
The predicted spectrum reveals characteristic signals for the methacrylate and the 1-methylcyclopentyl moieties. The two vinylic protons are expected to appear as singlets at approximately 6.08 and 5.52 ppm. The methyl group of the methacrylate will be a singlet around 1.93 ppm. The protons of the cyclopentyl ring will present as complex multiplets in the aliphatic region, with the methyl group on the ring appearing as a singlet around 1.50 ppm. In the ¹³C NMR spectrum, the carbonyl carbon is the most downfield signal. The quaternary carbon of the cyclopentyl ring attached to the oxygen is a key feature, predicted around 88.0 ppm.
Comparative NMR Analysis with Alternative Methacrylates
To contextualize the spectral features of 1-methylcyclopentyl methacrylate, we will now compare them with the experimental NMR data of three other common methacrylate monomers: methyl methacrylate, isobornyl methacrylate, and tert-butyl methacrylate.
Caption: Structures of comparative methacrylate monomers.
¹H NMR Chemical Shift Comparison (CDCl₃)
| Compound | Vinylic (=CH₂) (ppm) | Methacrylate (-CH₃) (ppm) | Ester Group Protons (ppm) |
| 1-Methylcyclopentyl Methacrylate (Predicted) | 6.08, 5.52 | 1.93 | 2.10-1.55 (-CH₂-), 1.50 (-CH₃) |
| Methyl Methacrylate [4] | 6.10, 5.55 | 1.94 | 3.75 (-OCH₃) |
| Isobornyl Methacrylate [5] | 6.06, 5.52 | 1.94 | 4.65 (O-CH-), 1.85-0.80 (multiple signals) |
| tert-Butyl Methacrylate [3] | 6.05, 5.50 | 1.93 | 1.48 (-C(CH₃)₃) |
¹³C NMR Chemical Shift Comparison (CDCl₃)
| Compound | Carbonyl (C=O) (ppm) | Quaternary Vinylic (=C(CH₃)-) (ppm) | Vinylic (=CH₂) (ppm) | Ester Group Carbons (ppm) |
| 1-Methylcyclopentyl Methacrylate (Predicted) | 166.5 | 136.9 | 125.0 | 88.0 (O-C(CH₃)-), 37.5, 23.8 (-CH₂-), 23.0 (-CH₃) |
| Methyl Methacrylate [6] | 167.3 | 136.5 | 125.1 | 51.7 (-OCH₃) |
| Isobornyl Methacrylate [7] | 166.8 | 136.8 | 124.7 | 80.9 (O-CH-), 49.0, 47.1, 45.0, 39.1, 33.7, 27.2, 20.2, 19.9, 11.6 |
| tert-Butyl Methacrylate [8] | 166.4 | 137.0 | 124.6 | 80.6 (O-C(CH₃)₃), 28.2 (-C(CH₃)₃) |
Analysis of Structural Influences on Chemical Shifts
The comparative data reveals distinct trends that can be attributed to the electronic and steric effects of the ester group:
-
Vinylic and Methacrylate Protons: The chemical shifts of the vinylic protons (=CH₂) and the methacrylate methyl protons (-CH₃) are remarkably consistent across all four monomers. This indicates that the electronic environment of the methacrylate core is not significantly perturbed by the different ester functionalities.
-
Ester Group Protons (¹H NMR): This is where the most significant differences are observed.
-
Methyl Methacrylate: The protons of the methoxy group are deshielded by the adjacent oxygen atom, resulting in a singlet at 3.75 ppm.
-
tert-Butyl Methacrylate: The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at 1.48 ppm. The shielding effect of the three methyl groups results in an upfield shift compared to the methoxy protons.
-
Isobornyl Methacrylate: The complex, rigid bicyclic structure of the isobornyl group leads to a multitude of signals in the aliphatic region, with the proton on the carbon attached to the oxygen appearing most downfield (4.65 ppm).
-
1-Methylcyclopentyl Methacrylate (Predicted): The cyclopentyl protons are predicted to be in the aliphatic region, with the methyl group on the ring being a distinct singlet. The overall complexity is less than that of the isobornyl group but more than the simple alkyl groups.
-
-
Ester Group Carbons (¹³C NMR):
-
The chemical shift of the carbon atom directly attached to the ester oxygen (O-C) is highly indicative of its substitution.
-
In methyl methacrylate, this is a simple methoxy carbon at 51.7 ppm.
-
For tert-butyl and isobornyl methacrylate, the quaternary and tertiary carbons attached to the oxygen are significantly downfield at around 80.6-80.9 ppm.
-
Notably, the predicted chemical shift for the quaternary carbon in the 1-methylcyclopentyl group is even further downfield at 88.0 ppm. This increased deshielding can be attributed to the greater substitution and the specific geometry of the five-membered ring.
-
Experimental Protocol for NMR Analysis of Methacrylate Monomers
This section provides a standardized, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra of methacrylate monomers.
Caption: Experimental workflow for NMR analysis of methacrylate monomers.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the methacrylate monomer into a clean, dry vial.[1]
-
Add 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), which is a good choice for most non-polar to moderately polar organic molecules.[9]
-
Ensure the sample is fully dissolved by gentle vortexing. The solution should be clear and free of any particulate matter.
-
Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to optimize its homogeneity across the sample. This is a critical step for obtaining sharp, well-resolved NMR signals.
-
For ¹H NMR, acquire the spectrum using a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate signal representation.
-
Reference the spectrum using an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm. If TMS is not added, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
For ¹H NMR, integrate the area under each signal. The integral values are directly proportional to the number of protons giving rise to the signal, which serves as a self-validating check for signal assignment.
-
Conclusion
This guide has provided a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-methylcyclopentyl methacrylate through high-quality predictions and a robust comparison with the experimental spectra of methyl methacrylate, isobornyl methacrylate, and tert-butyl methacrylate. The analysis demonstrates that while the core methacrylate moiety exhibits consistent chemical shifts, the structure of the ester group profoundly influences the spectral features in the aliphatic region of the ¹H NMR spectrum and the chemical shift of the carbon atom bonded to the ester oxygen in the ¹³C NMR spectrum. These differences serve as unique fingerprints for each monomer, allowing for their unambiguous identification. The provided experimental protocol offers a reliable framework for obtaining high-quality NMR data for methacrylate monomers, ensuring the integrity and reproducibility of characterization in research and development settings.
References
-
Intertek. (n.d.). Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6658, Methyl methacrylate. Retrieved from [Link]
- EnPress Journals. (2023). NMR spectroscopy based configurational and compositional analysis of isobornyl methacrylate—Acrylonitrile copolymers. Applied Chemical Engineering, 6(1).
- AUREMN. (2005). Solid State 13C NMR Study of Methyl Methacrylate-Methacrylic Acid Copolymers. Annals of Magnetic Resonance, 4(3), 69-72.
- American Chemical Society. (2000). End-Group Analysis of Poly(methyl methacrylate) Prepared with Benzoyl Peroxide by 750 MHz High-Resolution 1H NMR Spectroscopy. Macromolecules, 33(18), 6754-6761.
-
ResearchGate. (2018). 13C-NMR (3a) and 1H-NMR (3b) spectra of PMMA obtained by the catalyst... Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]
-
nmrdb.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
- ACS Publications. (2002).
- PubMed. (2009). A Structure-Activity Relationship Study on the Mechanisms of Methacrylate-Induced Toxicity Using NMR Chemical Shift of Beta-Carbon, RP-HPLC Log P and Semiempirical Molecular Descriptor.
-
The Royal Society of Chemistry. (2013). 1H- and 13C-NMR for.... Retrieved from [Link]
-
ResearchGate. (2021). 1 H-NMR spectrum of 1. Retrieved from [Link]
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- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. tert-Butyl methacrylate(585-07-9) 1H NMR spectrum [chemicalbook.com]
- 4. Methyl methacrylate(80-62-6) 1H NMR [m.chemicalbook.com]
- 5. Isobornyl methacrylate(7534-94-3) 1H NMR [m.chemicalbook.com]
- 6. Methyl methacrylate(80-62-6) 13C NMR [m.chemicalbook.com]
- 7. Isobornyl methacrylate(7534-94-3) 13C NMR spectrum [chemicalbook.com]
- 8. tert-Butyl methacrylate(585-07-9) 13C NMR spectrum [chemicalbook.com]
- 9. NMR 溶剂 [sigmaaldrich.com]
Comparative Guide: 1-Methylcyclopentyl Methacrylate vs. 1-Ethylcyclopentyl Methacrylate Reactivity Ratios
As a Senior Application Scientist specializing in lithographic polymer design, I frequently evaluate the delicate balance between polymer microstructure and lithographic performance. In the development of chemically amplified resists (CARs) for 193 nm ArF and Extreme Ultraviolet (EUV) lithography, the choice of the acid-labile monomer fundamentally dictates the resist's sensitivity, resolution, and line-edge roughness (LER)[1].
Two of the most critical alicyclic methacrylates employed in these formulations are 1-methylcyclopentyl methacrylate (MCPMA) and 1-ethylcyclopentyl methacrylate (ECPMA) . While they differ by only a single methylene unit in their leaving group, this structural divergence profoundly impacts both their acid-catalyzed deprotection kinetics and their free-radical copolymerization reactivity ratios[2].
This guide provides an in-depth, objective comparison of MCPMA and ECPMA, focusing on their reactivity ratios, the causality behind their kinetic behaviors, and the self-validating experimental protocols required to measure them accurately.
Mechanistic & Structural Causality
To understand the reactivity ratios of these monomers, we must first analyze the steric and electronic microenvironments they create during polymerization.
-
MCPMA (Methyl Leaving Group): The methyl substituent on the cyclopentyl ring provides moderate steric bulk. During acid-catalyzed deprotection, it requires a specific activation energy ( Ea ) to form the intermediate carbocation. In copolymerization, its steric profile allows for relatively standard random incorporation with common comonomers like methyl methacrylate (MMA) or γ -butyrolactone methacrylate (GBLMA).
-
ECPMA (Ethyl Leaving Group): The ethyl group lowers the activation energy for acid-catalyzed deprotection (due to enhanced hyperconjugation/stabilization of the carbocation intermediate), making ECPMA-based resists highly sensitive with a lower dose-to-clear. However, this added bulk increases steric hindrance at the propagating radical center.
Counterintuitively, have demonstrated that in the cross-propagation of ECPMA and MMA, the addition of the bulkier ECPMA monomer to the propagating radical is actually favored over MMA[2]. The identity of the ultimate and penultimate units dictates the preferred conformation of the reaction zone, driving a non-negligible entropic effect that favors ECPMA incorporation[3].
Impact of alkyl substituent size on steric hindrance and propagation kinetics.
Quantitative Data Synthesis
The reactivity ratios ( r1 and r2 ) define the sequence distribution of the resulting copolymer. A value of r1>1 indicates a preference for homopropagation, while r1<1 indicates a preference for cross-propagation. For photoresists, a highly blocky sequence (large r1 ) leads to uneven deprotection domains and high LER. An alternating or random sequence ( r1≈r2≈1 ) is preferred for uniform dissolution[4].
Below is a synthesized comparison of the two monomers based on their kinetic and physicochemical profiles[5][6].
| Parameter | 1-Methylcyclopentyl Methacrylate (MCPMA) | 1-Ethylcyclopentyl Methacrylate (ECPMA) |
| CAS Number | 178889-45-7 | 266308-58-1 |
| Molecular Formula | C10H16O2 | C11H18O2 |
| Leaving Group Bulk | Moderate (Methyl) | High (Ethyl) |
| Deprotection Activation Energy ( Ea ) | Higher (Baseline) | Lower (High Sensitivity) |
| Cross-Propagation Preference (vs. MMA) | Standard random incorporation | Favored ECPMA addition over MMA |
| Penultimate Unit Effect | Minimal | Implicit and entropically significant |
| Primary Lithographic Advantage | High resolution, stable contrast | Higher sensitivity, lower dose-to-clear |
Experimental Protocol: Self-Validating Reactivity Ratio Determination
To accurately determine the reactivity ratios of MCPMA or ECPMA against a comonomer, one must utilize a self-validating experimental system. We employ the low-conversion Mayo-Lewis method coupled with the Error-in-Variables-Model (EVM) [7].
Why is this self-validating? By restricting polymerization to <10% conversion, we eliminate composition drift, ensuring the initial feed ratio accurately represents the instantaneous monomer concentration. Furthermore, EVM accounts for experimental variance in both the feed preparation (independent variable) and the NMR composition analysis (dependent variable), generating a 95% joint confidence interval. A closed, tight confidence ellipse mathematically validates the precision of your benchwork.
Step-by-Step Methodology
-
Monomer Purification: Remove the MEHQ stabilizer from MCPMA/ECPMA and the comonomer by passing them through a basic alumina column immediately prior to use. Causality: Trace inhibitors skew early-stage kinetic data, artificially altering the apparent reactivity ratio.
-
Feed Preparation: Prepare a minimum of six distinct molar feed ratios of Monomer 1 (e.g., ECPMA) to Monomer 2 (e.g., MMA) ranging from 10:90 to 90:10. Dilute in anhydrous tetrahydrofuran (THF) to a constant total monomer concentration (typically 1.0 M).
-
Initiation & Polymerization: Add Azobisisobutyronitrile (AIBN) at 1.0 mol% relative to total monomer. Degas the solutions via three freeze-pump-thaw cycles. Submerge in a thermostated oil bath at 60 °C.
-
Kinetic Quenching (Critical Step): Monitor the reaction closely. Terminate the polymerization strictly at <10% conversion by rapid cooling in an ice bath and adding a trace amount of hydroquinone. Causality: Exceeding 10% conversion violates the terminal model assumption, leading to erroneous r1/r2 values.
-
Isolation: Precipitate the polymer dropwise into a 10-fold excess of cold methanol. Filter, redissolve in THF, and reprecipitate to remove unreacted monomer. Dry under vacuum at 40 °C to a constant weight.
-
Composition Analysis: Dissolve the purified copolymers in CDCl3 and perform quantitative 13 C and 1 H NMR spectroscopy. Integrate the distinct alicyclic peaks (e.g., the cyclopentyl protons) against the comonomer's signature peaks to determine the mole fraction of each unit in the copolymer.
-
EVM Parameter Estimation: Input the feed ratios and resulting copolymer compositions into a non-linear EVM algorithm to extract r1 and r2 along with their joint confidence intervals[7].
Experimental workflow for determining reactivity ratios via low-conversion copolymerization.
Application Insights & Conclusion
When formulating a next-generation photoresist, the choice between MCPMA and ECPMA is a trade-off between lithographic resolution and sensitivity.
If your primary goal is maximizing sensitivity (low dose) for high-throughput EUV manufacturing, ECPMA is the superior choice due to its lower deprotection activation energy. However, you must account for its favored cross-propagation kinetics[3], which will naturally lead to a higher incorporation rate of ECPMA into the polymer backbone than the initial feed ratio might suggest.
Conversely, MCPMA offers a more predictable, moderate reactivity profile with standard comonomers, making it easier to synthesize highly uniform, random sequence distributions. This uniformity translates to excellent dissolution contrast and lower line-edge roughness, ideal for hyper-fine pitch ArF immersion lithography.
References
-
Zhang, G., Zhang, L., Gao, H., & Broadbelt, L. J. (2016). A Combined Computational and Experimental Study of Copolymerization Propagation Kinetics for 1-Ethylcyclopentyl methacrylate and Methyl methacrylate. Macromolecular Theory and Simulations, 25(3), 263-273. URL:[Link]
-
Kasten, S. J., et al. (2023). Enhancing Performance and Function of Polymethacrylate Extreme Ultraviolet Resists Using Area-Selective Deposition. Chemistry of Materials, ACS Publications. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sinomer® EADMA 2-Ethyl-2-Adamantyl Methacrylate | ArF Photoresist Monomer [sinocurechem.com]
- 6. 1-Methylcyclopentyl methacrylate | 178889-45-7 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Method Validation for Purity Assessment of 1-Methylcyclopentyl Methacrylate Monomer
For researchers, scientists, and drug development professionals, ensuring the purity of monomers is a critical first step in the synthesis of polymers for biomedical and pharmaceutical applications. This guide provides an in-depth, technically-focused comparison of High-Performance Liquid Chromatography (HPLC) method validation for the purity testing of 1-methylcyclopentyl methacrylate. We will explore the rationale behind the experimental design for validation in accordance with international guidelines and compare the HPLC method with alternative analytical techniques, supported by experimental data.
The Criticality of Monomer Purity in Polymer Synthesis
The purity of a monomer, such as 1-methylcyclopentyl methacrylate, directly influences the physicochemical properties and, ultimately, the performance of the resulting polymer. Impurities can act as chain-transfer agents, inhibitors, or initiators, leading to uncontrolled polymerization, altered molecular weight distribution, and compromised mechanical or biocompatibility characteristics. Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.
Foundational Principles: HPLC Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] The International Council for Harmonisation (ICH) guideline Q2(R1) and the recently updated Q2(R2) provide a comprehensive framework for analytical method validation.[2][3][4] This guide will adhere to these principles.
The primary objective is to demonstrate that the chosen HPLC method is "suitable for its intended purpose," which in this case is the accurate and precise quantification of 1-methylcyclopentyl methacrylate and the detection of its potential impurities.[1][5]
Proposed HPLC Method for 1-Methylcyclopentyl Methacrylate Purity
A reversed-phase HPLC (RP-HPLC) method is proposed due to its wide applicability and robustness in separating non-polar to moderately polar organic molecules.
Table 1: Proposed HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18 stationary phases provide excellent retention and separation for methacrylate esters. |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | A common mobile phase for methacrylate analysis, offering good solubility and resolution.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring efficient separation. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 205 nm | Methacrylate esters exhibit UV absorbance at lower wavelengths.[7] |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| Sample Preparation | Accurately weigh ~50 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. | Simple and direct sample preparation minimizes potential errors. |
The Validation Workflow: A Step-by-Step Experimental Guide
The following sections detail the experimental protocols and acceptance criteria for validating the proposed HPLC method.
Caption: Workflow for HPLC Method Validation.
Specificity and Forced Degradation
Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.
Experimental Protocol:
-
Blank Analysis: Inject the mobile phase to ensure no interfering peaks at the retention time of the analyte.
-
Impurity Spiking: If known impurities are available (e.g., starting materials like 1-methylcyclopentanol and methacrylic acid, or stabilizers like MEHQ), spike the analyte solution with these impurities and verify that they are well-resolved from the main peak.
-
Forced Degradation: Subject the 1-methylcyclopentyl methacrylate sample to stress conditions to induce degradation.
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C for 48 hours.
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples and assess the peak purity of the main peak using a photodiode array (PDA) detector.
Acceptance Criteria:
-
The method should be able to separate the main peak from all degradation products and known impurities.
-
The peak purity angle should be less than the peak purity threshold, indicating no co-eluting peaks.
Linearity
Causality: Linearity establishes the relationship between the concentration of the analyte and the analytical signal, demonstrating that the response is directly proportional to the concentration over a specified range.
Experimental Protocol:
-
Prepare a stock solution of 1-methylcyclopentyl methacrylate reference standard.
-
Perform serial dilutions to prepare at least five concentration levels ranging from 50% to 150% of the nominal sample concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 50 | 510,234 |
| 75 | 765,890 |
| 100 | 1,021,456 |
| 125 | 1,276,987 |
| 150 | 1,532,567 |
| r² | 0.9998 |
Accuracy
Causality: Accuracy demonstrates the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.
Experimental Protocol:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of 1-methylcyclopentyl methacrylate reference standard into a pre-analyzed sample or a placebo.
-
Prepare a minimum of three replicate samples for each concentration level.
-
Analyze the samples and calculate the percent recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.[8]
Table 3: Accuracy Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4% |
| 100% | 100 | 100.8 | 100.8% |
| 120% | 120 | 119.3 | 99.4% |
| Mean Recovery | 99.9% |
Precision
Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[1]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Calculate the Relative Standard Deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the combined data from both studies.
-
Acceptance Criteria:
-
Repeatability: RSD ≤ 1.0%.
-
Intermediate Precision: RSD ≤ 2.0%.
Table 4: Precision Data
| Parameter | Day 1 / Analyst 1 | Day 2 / Analyst 2 |
| Mean Purity (%) | 99.85 | 99.79 |
| SD | 0.08 | 0.11 |
| RSD (%) | 0.08% | 0.11% |
| Overall RSD (%) | \multicolumn{2}{c | }{0.15%} |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
Experimental Protocol (based on the standard deviation of the response and the slope):
-
Determine the slope (S) of the calibration curve from the linearity study.
-
Determine the standard deviation of the response (σ) by analyzing a series of blank injections or from the residual standard deviation of the regression line.
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Acceptance Criteria:
-
The LOQ should be determined with acceptable precision and accuracy.
Table 5: LOD and LOQ Data
| Parameter | Value |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
Robustness
Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate variations to the HPLC method parameters, one at a time.
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% acetonitrile)
-
-
Analyze a system suitability solution and a sample under each varied condition.
-
Evaluate the impact on system suitability parameters (e.g., tailing factor, theoretical plates) and the assay results.
Acceptance Criteria:
-
System suitability parameters should remain within acceptable limits.
-
The assay results should not be significantly affected by the variations.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful technique for purity analysis, other methods can also be employed. The choice of method depends on the specific analytical needs and available instrumentation.[9]
Caption: Comparison of Analytical Techniques.
Table 6: Comparison of Analytical Techniques for Monomer Purity
| Feature | HPLC-UV | Gas Chromatography (GC-FID/MS) | Quantitative NMR (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on polarity. | Separation based on volatility. | Quantitative analysis based on nuclear magnetic resonance signals. | Separation based on polarity, detection based on mass-to-charge ratio. |
| Sensitivity | High | Very High (especially FID for hydrocarbons) | Low | Very High |
| Specificity | High, but can be limited by co-elution. | Excellent, especially with MS for peak identification. | Absolute, provides structural information. | Excellent, provides mass information for peak identification. |
| Quantitation | Excellent, requires a reference standard. | Excellent, requires a reference standard. | Absolute, does not require a reference standard for the analyte. | Good, but can be affected by ionization efficiency. |
| Impurity Identification | Limited with UV detection. | Good with MS detection. | Excellent for structural elucidation. | Excellent for structural elucidation. |
| Sample Volatility | Not required. | Required. | Not required. | Not required. |
| Best For | Routine quality control, purity assays. | Volatile impurities, residual solvents. | Absolute purity determination, structural confirmation. | Impurity profiling and identification. |
Gas Chromatography (GC) is a suitable alternative, particularly for volatile monomers and for detecting volatile impurities.[10][11] Quantitative Nuclear Magnetic Resonance (qNMR) offers the advantage of being a primary method, not requiring a reference standard of the analyte for quantification, but it generally has lower sensitivity than chromatographic methods.[10][11] LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry, making it an excellent tool for identifying unknown impurities.[9]
Conclusion
The validated RP-HPLC method presented in this guide provides a robust, accurate, and precise means for determining the purity of 1-methylcyclopentyl methacrylate monomer. The systematic approach to validation, grounded in ICH guidelines, ensures the reliability of the data generated. While HPLC is often the method of choice for routine quality control, a comprehensive understanding of alternative techniques such as GC, qNMR, and LC-MS allows for the selection of the most appropriate analytical tool to address specific challenges in monomer characterization and impurity profiling. This ensures the high quality of raw materials essential for the development of advanced polymer-based products in the pharmaceutical and biomedical fields.
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HPLC method for the determination of monomer conversion and composition during the poly(styrene-r-methylmethacrylate) polymerization. (2020, July 2). Taylor & Francis Online. [Link]
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gas chromatography mass spectrometry fragmentation of 1-methylcyclopentyl methacrylate
An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Analysis of 1-Methylcyclopentyl Methacrylate
Introduction: The Analytical Challenge of a Key Monomer
1-Methylcyclopentyl methacrylate (MCPMA) is a specialized monomer increasingly utilized in the formulation of advanced polymers, particularly for applications in semiconductor manufacturing and photolithography.[1] Its alicyclic structure imparts desirable properties such as thermal stability and etch resistance to the resulting polymers. For researchers, scientists, and drug development professionals working with MCPMA-based materials, the ability to accurately identify and quantify the monomer is critical for quality control, purity assessment, and understanding polymerization kinetics.
Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like MCPMA. Its power lies in the synergistic combination of gas chromatography's high-resolution separation capabilities with the definitive identification power of mass spectrometry. This guide provides an in-depth exploration of the electron ionization (EI) fragmentation behavior of MCPMA, offering a predictive framework for its identification. Furthermore, it compares the utility of GC-MS with other key analytical techniques, providing the experimental context needed for robust method development and data interpretation.
Deciphering the Fragmentation Puzzle: GC-MS of 1-Methylcyclopentyl Methacrylate
The utility of GC-MS in identifying a compound hinges on the reproducible fragmentation pattern generated upon electron ionization. When a molecule like MCPMA (Molecular Formula: C₁₀H₁₆O₂, Molecular Weight: 168.23 g/mol )[2][3][4] enters the mass spectrometer's ion source, it is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•). This high-energy molecular ion is unstable and rapidly undergoes a series of predictable bond cleavages to form smaller, more stable fragment ions. The resulting mass spectrum is a unique chemical fingerprint.
Proposed Electron Ionization (EI) Fragmentation Pathways
Based on the principles of mass spectrometry and the known behavior of methacrylate esters and cyclic alkanes, we can predict the primary fragmentation routes for MCPMA.[5][6]
-
Alpha (α) Cleavage: This is often a dominant fragmentation pathway for esters. Cleavage of the bond adjacent to the carbonyl group is highly favorable. For MCPMA, this involves the loss of the 1-methylcyclopentyl radical, leading to the formation of the highly stable, resonance-stabilized methacryloyl cation.
-
Fragment: [CH₂=C(CH₃)CO]⁺
-
m/z: 69
-
-
Ester Bond Cleavage: The cleavage of the C-O bond of the ester linkage results in the loss of a neutral methacryloyloxy radical. This pathway generates the 1-methylcyclopentyl cation.
-
Fragment: [C₆H₁₁]⁺
-
m/z: 83
-
-
McLafferty Rearrangement: This characteristic rearrangement requires the presence of a γ-hydrogen (a hydrogen atom on the third carbon from the carbonyl group) that can be transferred to the carbonyl oxygen via a six-membered ring transition state. In MCPMA, hydrogens on the cyclopentyl ring are available for this transfer. This process results in the elimination of a neutral alkene (1-methylcyclopentene) and the formation of the radical cation of methacrylic acid.
-
Fragment: [CH₂=C(CH₃)C(OH)O]⁺•
-
m/z: 86
-
-
Secondary Fragmentation: The primary fragment ions, particularly the 1-methylcyclopentyl cation (m/z 83), can undergo further fragmentation. A common loss from cyclic alkane cations is the elimination of a neutral ethylene molecule.
-
Parent Ion: m/z 83
-
Neutral Loss: C₂H₄ (28 Da)
-
Resulting Fragment m/z: 55
-
The following diagram illustrates these proposed fragmentation pathways.
Caption: Proposed EI fragmentation pathways of 1-methylcyclopentyl methacrylate.
Summary of Key Diagnostic Ions
The table below summarizes the key ions expected in the mass spectrum of 1-methylcyclopentyl methacrylate, which serve as diagnostic markers for its identification.
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Formation Pathway | Significance |
| 168 | [C₁₀H₁₆O₂]⁺• | Molecular Ion | Confirms the molecular weight of the analyte. |
| 86 | [C₄H₆O₂]⁺• | McLafferty Rearrangement | Characteristic of esters with available γ-hydrogens. |
| 83 | [C₆H₁₁]⁺ | Ester Bond Cleavage | Indicates the 1-methylcyclopentyl moiety. |
| 69 | [C₄H₅O]⁺ | Alpha (α) Cleavage | Often the base peak for methacrylate esters. |
| 55 | [C₄H₇]⁺ | Secondary fragmentation of m/z 83 | Confirms the presence of the cyclopentyl ring structure. |
A Comparative Guide to Analytical Alternatives
While GC-MS is a powerful tool, a comprehensive analytical strategy often involves complementary techniques. The choice of method depends on the specific analytical question, whether it concerns the monomer, the polymer, or impurities.
| Technique | Principle | Best For... | Advantages | Limitations |
| GC-MS | Separation of volatile compounds followed by mass-based identification. | Monomer identification and quantification , purity analysis, residual monomer analysis. | High sensitivity and specificity; provides structural information through fragmentation. | Requires volatile and thermally stable analytes. |
| Pyrolysis-GC-MS (Py-GC/MS) | Thermal decomposition of a polymer followed by GC-MS analysis of the fragments.[7][8][9] | Polymer characterization and identification. | Excellent for insoluble materials like crosslinked polymers; provides information on polymer composition.[7][9] | Destructive technique; data can be complex to interpret. |
| HPLC | Separation of components in a liquid phase.[10][11] | Analysis of non-volatile impurities , oligomers, or additives in monomer or polymer samples. | Suitable for non-volatile and thermally labile compounds; versatile with different detector types. | Lower resolution for volatile isomers compared to GC; may require more complex mobile phases. |
| NMR Spectroscopy | Interaction of atomic nuclei with a magnetic field to elucidate chemical structure.[10] | Definitive structural elucidation of the monomer and polymer. | Provides unambiguous structural information and connectivity; non-destructive. | Relatively low sensitivity; not a separation technique, so requires pure samples. |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations to identify functional groups.[12] | Real-time monitoring of polymerization reactions by tracking the disappearance of the C=C bond. | Fast and non-destructive; can be implemented in-line for process monitoring.[12] | Provides functional group information, not detailed molecular structure; not suitable for complex mixture analysis. |
Experimental Protocols
A trustworthy protocol is the foundation of reproducible science. Below is a standard operating procedure for the analysis of 1-methylcyclopentyl methacrylate using GC-MS.
Standard GC-MS Protocol for MCPMA Analysis
1. Sample Preparation:
- Prepare a 1000 ppm stock solution of 1-methylcyclopentyl methacrylate in a suitable solvent like ethyl acetate or toluene.[13]
- Perform serial dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 ppm).
- For unknown samples, dissolve a known weight in the solvent and dilute to fall within the calibration range. An internal standard (e.g., undecane) may be added to all standards and samples for improved quantitation.
2. GC-MS Instrumentation and Parameters:
- Gas Chromatograph: Agilent 8890 GC or equivalent.
- Mass Spectrometer: Agilent 5977B MS or equivalent.
- GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended for good peak shape.
- Injection: 1 µL, Split mode (e.g., 50:1 split ratio) to avoid column overloading.[8]
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial Temperature: 50 °C, hold for 2 minutes.
- Ramp: Increase at 15 °C/min to 280 °C.
- Final Hold: Hold at 280 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C.
- MS Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full Scan.
- Scan Range: m/z 40 - 400.
The following diagram outlines this experimental workflow.
Caption: Standard workflow for the GC-MS analysis of MCPMA.
Conclusion
GC-MS provides an unparalleled combination of separation and identification power for the analysis of 1-methylcyclopentyl methacrylate. A thorough understanding of its electron ionization fragmentation patterns—notably the formation of key ions at m/z 69, 83, and 86—is essential for confident identification. While GC-MS is the primary choice for analyzing the volatile monomer, a multi-faceted approach incorporating techniques like Py-GC/MS for polymer structure, HPLC for non-volatile impurities, and NMR for definitive structural confirmation will provide the most comprehensive characterization. The protocols and comparative data presented in this guide serve as a robust foundation for researchers and scientists to develop and validate analytical methods for this important industrial monomer.
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A Comprehensive Guide to the Proper Disposal of 1-Methylcyclopentyl Methacrylate
This document provides essential, step-by-step guidance for the safe and compliant disposal of 1-Methylcyclopentyl methacrylate (CAS No. 178889-45-7). As researchers and professionals dedicated to scientific advancement, our commitment to safety and environmental stewardship is paramount. This guide moves beyond simple instruction to explain the causality behind each procedural choice, ensuring a deep understanding of the risks and the rationale for best practices. Adherence to these protocols is critical for protecting laboratory personnel, the wider community, and the environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
1-Methylcyclopentyl methacrylate is a combustible liquid monomer that requires careful handling due to its specific chemical properties and potential hazards.[1] Understanding these risks is the foundation of its safe disposal.
-
Combustibility: The substance is classified as a combustible liquid, meaning it can ignite when exposed to heat, sparks, or open flames.[1][2] Improper disposal, such as discarding it in regular trash or down the drain, can create a significant fire hazard.[3]
-
Uncontrolled Polymerization: Like many methacrylate monomers, 1-Methylcyclopentyl methacrylate can undergo rapid, exothermic polymerization.[4][5] This reaction can be triggered by heat, light, contamination, or the depletion of its stabilizing inhibitor (MEHQ).[5][6] An uncontrolled polymerization within a sealed waste container can generate enough heat and pressure to cause a violent rupture or explosion.[3][5]
-
Health and Environmental Hazards: While specific toxicological data for this compound is limited, methacrylates as a class can cause skin and eye irritation, and some may cause allergic skin reactions or respiratory irritation.[6][7] Therefore, it must be assumed that this chemical poses a potential risk to human health upon exposure. Discharging it into the environment or sewer systems must be strictly avoided to prevent harm to aquatic life and ecosystems.[1][8][9]
Key Chemical and Physical Properties
For quick reference, the fundamental properties of 1-Methylcyclopentyl methacrylate are summarized below.
| Property | Value | Source |
| CAS Number | 178889-45-7 | |
| Molecular Formula | C₁₀H₁₆O₂ | [10] |
| Molecular Weight | 168.24 g/mol | |
| Physical State | Clear, colorless to slightly yellow liquid | [4] |
| Flash Point | 74 °C (165 °F) | |
| Classification | Combustible Liquid (GHS Category 4) | [1] |
Regulatory Framework: Ensuring Compliance
All chemical waste disposal is governed by strict local, state, and federal regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[1]
Due to its combustibility and as a discarded commercial chemical product, 1-Methylcyclopentyl methacrylate waste must be managed as hazardous waste .[3][11] While not explicitly listed on the U-list like its close relative Methyl Methacrylate (U162), its properties warrant this classification.[12][13][14] It is the generator's responsibility to correctly classify, store, and arrange for the disposal of this waste in full compliance with all applicable regulations.[9][15]
Core Disposal Protocol: A Step-by-Step Guide
This protocol outlines the necessary steps from the point of generation to final hand-off to a licensed waste disposal service.
Step 1: Waste Collection and Segregation
-
Designate a Specific Waste Container: Use a dedicated, chemically compatible container for collecting 1-Methylcyclopentyl methacrylate waste. Polyethylene (poly) containers are often suitable.[16][17] The container must have a tight-fitting lid to prevent the escape of vapors.[5]
-
Do NOT Mix Wastes: This is a critical step. Never mix 1-Methylcyclopentyl methacrylate with other waste streams, especially incompatible materials like oxidizing agents, acids, or bases.[4] Mixing can trigger a hazardous reaction, including violent polymerization.[15]
-
Maintain Inhibitor and Headspace: The chemical is supplied with an inhibitor (MEHQ) that requires the presence of dissolved oxygen to be effective.[6] Therefore, do not store the waste under an inert atmosphere (e.g., nitrogen).[5] Ensure there is a vapor space (headspace) in the container with at least 5% oxygen (i.e., air) to maintain stability.[6]
Step 2: Labeling the Hazardous Waste Container
-
Immediate Labeling: As soon as the first drop of waste enters the container, it must be labeled. Unmarked containers are a serious safety violation.[15]
-
Use a Hazardous Waste Tag: Affix a standardized hazardous waste tag, which can typically be obtained from your institution's Environmental Health & Safety (EH&S) department.[16][18]
-
Complete All Fields: Clearly write the following information:
-
The full chemical name: "Waste 1-Methylcyclopentyl Methacrylate"
-
All chemical constituents and their approximate percentages.
-
The associated hazards (e.g., "Combustible," "Irritant").
-
The accumulation start date (the date the first waste was added).
-
The name of the principal investigator and the laboratory location.
-
Step 3: Safe Storage of Waste
-
Store in a Designated Area: Keep the waste container in a designated satellite accumulation area within the lab, under the control of laboratory personnel.[16] This area should be away from general traffic.
-
Use Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (like a tub or tray) to contain any potential leaks or spills.[16]
-
Control Storage Conditions: Store the waste container in a cool, well-ventilated area, away from direct sunlight, heat sources, and ignition sources (sparks, open flames).[1][3] Do not store in high or unstable positions.[15]
-
Keep Containers Closed: The container must remain tightly closed at all times, except when actively adding waste.[5][16]
Step 4: Arranging for Disposal
-
Adhere to Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.[16] Furthermore, waste should not be stored in the lab for more than nine months.[16]
-
Contact EH&S for Pickup: Once the container is full or you are ready for disposal, contact your institution's EH&S department or a licensed professional waste disposal service to schedule a pickup.[8][18]
-
Do Not Transport Waste Yourself: Laboratory personnel should never transport hazardous waste across public roads.[8] This must be done by trained professionals with the proper permits and equipment.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper handling and disposal of 1-Methylcyclopentyl methacrylate waste in a laboratory setting.
Caption: Decision workflow for the disposal of 1-Methylcyclopentyl methacrylate.
Spill Management and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Remove all sources of ignition from the area.[3]
-
Ventilate: Increase ventilation in the area, preferably by using a chemical fume hood.
-
Don Personal Protective Equipment (PPE): At a minimum, wear chemical-resistant gloves (e.g., Butyl rubber), safety goggles with a face shield, and a lab coat.[6][19]
-
Contain and Absorb: For small spills, cover and absorb the material with an inert, non-combustible absorbent like sand, vermiculite, or activated charcoal.[3][4] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Dispose: Carefully scoop the absorbed material into a designated, sealable container for hazardous waste. Label the container appropriately.
-
Decontaminate: Clean the spill area thoroughly. The first rinseate from cleaning contaminated surfaces or glassware must be collected as hazardous waste.[16]
-
Report: Report the spill to your laboratory supervisor and EH&S department, following institutional protocols.
Empty Container Disposal
An "empty" container that held 1-Methylcyclopentyl methacrylate must also be managed properly.
-
Definition of Empty: A container is considered "empty" when all contents have been removed by normal means (e.g., pouring) and no more than one inch of residue remains, or if the container is less than 5 gallons, no more than 3% by weight of the total capacity of the container remains.[17]
-
Disposal Procedure:
-
The empty, uncapped container should be left in a chemical fume hood overnight to allow any final residue to evaporate.[17]
-
The original manufacturer's label must be completely defaced or removed to prevent misidentification.[17][18]
-
Once free of residue and properly defaced, the container can typically be discarded in the appropriate solid waste stream (e.g., glass disposal box).[17]
-
Crucially, never rinse the container into the sink. [16][17]
-
By adhering to this comprehensive guide, you ensure that the disposal of 1-Methylcyclopentyl methacrylate is conducted with the highest standards of safety, integrity, and environmental responsibility, building a culture of trust and excellence within the laboratory.
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- 18. Chemical Waste Storage and Disposal | Lab Safety Officers [sites.nd.edu]
- 19. Safe Use of Methacrylates | Ensure Safe Practices — Methacrylate Producers Association, Inc. [mpausa.org]
Mastering the Handling of 1-Methylcyclopentyl Methacrylate: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
The safe and effective handling of specialized chemical reagents is paramount in the fast-paced environment of research and drug development. This guide provides essential, immediate safety and logistical information for the use of 1-Methylcyclopentyl methacrylate, focusing on personal protective equipment (PPE), operational protocols, and disposal plans. As Senior Application Scientists, our goal is to empower you with the knowledge to not only use our products safely but to integrate them seamlessly and responsibly into your workflows, building a foundation of trust that extends beyond the product itself.
Understanding the Risks: The Dual Nature of Methacrylates
1-Methylcyclopentyl methacrylate, like other methacrylate esters, presents a dual risk profile that necessitates careful handling. While a Safety Data Sheet (SDS) for this specific compound may not classify it under a specific hazard class under all regulations, it is crucial to recognize the inherent properties of the methacrylate family. The primary concerns are its potential as a skin sensitizer and a respiratory irritant .[1][2][3][4][5]
Skin Sensitization: Repeated exposure to methacrylates can lead to an allergic skin reaction, or contact dermatitis.[6] Once an individual is sensitized, even minute exposures can trigger a significant reaction. Therefore, the primary goal of our PPE recommendations is to prevent any direct skin contact.
Respiratory Irritation: The vapors of methacrylate monomers can be irritating to the eyes, nose, and throat.[7][8] While the evidence for methyl methacrylate (a related compound) causing respiratory sensitization is considered weak, prudence dictates that inhalation of vapors should be minimized.[1][2][3][4][5]
Core Protective Measures: Your Personal Protective Equipment (PPE) Ensemble
A proactive and comprehensive approach to PPE is the cornerstone of safe handling. The following table outlines the recommended PPE for all procedures involving 1-Methylcyclopentyl methacrylate.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double Gloving Recommended. Outer Glove: Butyl rubber or a laminate glove (e.g., Silver Shield/4H®). These materials offer the best resistance to methacrylates.Inner Glove: Nitrile rubber. This provides a secondary barrier and protection in case the outer glove is breached.Rationale: Standard latex and nitrile gloves offer poor protection against direct and prolonged contact with methacrylates. Double gloving with appropriate materials is a critical barrier to prevent skin sensitization. |
| Eye and Face Protection | Chemical Splash Goggles and a Face Shield. Rationale: Goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face from splashes and aerosols, which is crucial when handling liquids. |
| Body Protection | Flame-Resistant Laboratory Coat. Rationale: 1-Methylcyclopentyl methacrylate is a combustible liquid. A flame-resistant lab coat provides protection against splashes and in the event of a fire. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. If a fume hood is not available or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.Rationale: A chemical fume hood is the primary engineering control to minimize inhalation of vapors. A respirator should be used as a secondary protective measure in specific high-risk scenarios. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring the integrity of your research.
Preparation and Handling Workflow
Caption: A streamlined workflow for the safe handling of 1-Methylcyclopentyl methacrylate.
Step-by-Step Protocol:
-
Pre-Operational Check:
-
Confirm that a certified chemical fume hood is available and functioning correctly.
-
Ensure that an emergency eyewash station and safety shower are accessible and have been recently tested.
-
Assemble all necessary PPE as outlined in the table above.
-
-
Handling the Chemical:
-
Conduct all work with 1-Methylcyclopentyl methacrylate inside a chemical fume hood.
-
When transferring the liquid, do so slowly and carefully to avoid splashing.
-
Keep the primary container tightly sealed when not in use to minimize the release of vapors.
-
-
Post-Handling Procedures:
-
Thoroughly decontaminate the work area with a suitable solvent (e.g., isopropanol), and dispose of the cleaning materials as hazardous waste.
-
Carefully remove PPE, starting with the outer gloves, then the face shield and goggles, followed by the lab coat, and finally the inner gloves. Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of 1-Methylcyclopentyl methacrylate and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Disposal Pathway
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Methyl methacrylate and respiratory sensitization: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl methacrylate and respiratory sensitization: A Critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. thecompliancecenter.com [thecompliancecenter.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl methacrylate [cdc.gov]
- 8. nj.gov [nj.gov]
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
